molecular formula C11H14N2O3 B161252 N-(tert-Butyl)-3-nitrobenzamide CAS No. 10222-93-2

N-(tert-Butyl)-3-nitrobenzamide

Cat. No.: B161252
CAS No.: 10222-93-2
M. Wt: 222.24 g/mol
InChI Key: CWRIIGJCKWITQT-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-3-nitrobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure, which also contains a nitro group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with tert-butylamine. The reaction is carried out under anhydrous conditions using a dehydrating agent such as oxalyl chloride to activate the carboxylic acid group, followed by the addition of tert-butylamine to form the amide bond . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst: Oxalyl chloride or other dehydrating agents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Strong oxidizing agents like potassium permanganate

Major Products Formed

    Reduction: N-(tert-Butyl)-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-(tert-Butyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond provides stability and specificity in binding to biological targets. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-nitrobenzamide
  • N-(tert-Butyl)-2-nitrobenzamide
  • N-(tert-Butyl)-3-aminobenzamide

Uniqueness

N-(tert-Butyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group at the 3-position, which influences its chemical reactivity and biological interactions. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-tert-butyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIIGJCKWITQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343667
Record name N-tert-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10222-93-2
Record name N-tert-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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